molecular formula C19H18N2O3S B2951188 Methyl 4-((3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)carbamoyl)benzoate CAS No. 391877-01-3

Methyl 4-((3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)carbamoyl)benzoate

Cat. No. B2951188
M. Wt: 354.42
InChI Key: KMUVCWZKBFEMMK-UHFFFAOYSA-N
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Description

“Methyl 4-((3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)carbamoyl)benzoate” is a complex organic compound. However, there is limited information available about this specific compound123.



Synthesis Analysis

The synthesis of similar compounds often involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates42. However, the specific synthesis process for “Methyl 4-((3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)carbamoyl)benzoate” is not readily available in the sources retrieved.



Molecular Structure Analysis

The molecular structure of this compound can be inferred from its name and similar compounds. It likely contains a benzo[b]thiophene ring, which is a type of heterocyclic compound25. However, the specific molecular structure is not provided in the sources retrieved.



Chemical Reactions Analysis

The chemical reactivity of this compound is not explicitly mentioned in the sources retrieved. However, similar compounds have been reported to undergo various condensation and substitution reactions6278.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not explicitly mentioned in the sources retrieved. However, similar compounds like Methyl 4-cyanobenzoate have a boiling point of 142-144 °C/12 mmHg and a melting point of 65-67 °C1011.


properties

IUPAC Name

methyl 4-[(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3S/c1-11-3-8-14-15(10-20)18(25-16(14)9-11)21-17(22)12-4-6-13(7-5-12)19(23)24-2/h4-7,11H,3,8-9H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMUVCWZKBFEMMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC(=C2C#N)NC(=O)C3=CC=C(C=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-[(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamoyl]benzoate

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